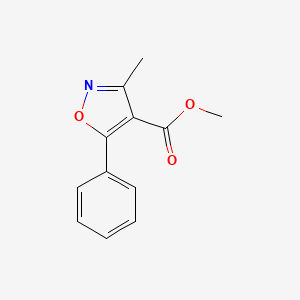

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester

描述

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by an isoxazole ring substituted with a methyl group at position 3, a phenyl group at position 5, and a methyl ester at position 4. The compound has been cataloged under the reference code 10-F075312 and was previously available as a fine chemical intermediate. However, commercial production has been discontinued, as noted in supplier databases .

属性

IUPAC Name |

methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJNJDZAQVBQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628526 | |

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773876-11-2 | |

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride oxime with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then refluxed in methanol to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid.

Reduction: 3-Methyl-5-phenyl-isoxazole-4-methanol.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

科学研究应用

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Other Isoxazole Methyl/Ethyl Esters

Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate (CAS: 164223-36-3)

- Structure: Shares the 3-methylisoxazole core but incorporates a benzyloxycarbonylaminoethyl substituent at position 5 and an ethyl ester at position 4.

- Key Differences: The ethyl ester group may confer different solubility or metabolic stability compared to the methyl ester in the target compound. The bulky benzyloxycarbonylaminoethyl substituent likely enhances steric hindrance, affecting reactivity in downstream reactions.

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 69399-79-7)

- Structure : Features a chloro-fluorophenyl group at position 3 and a reactive carbonyl chloride group at position 4.

- Applications: Serves as a reactive intermediate for coupling with amines, such as (3-amino-phenyl)-acetic acid methyl ester, to generate amide derivatives .

- Key Differences :

- The carbonyl chloride group enables nucleophilic acyl substitution, unlike the methyl ester’s susceptibility to hydrolysis.

- The halogenated aromatic ring may enhance binding affinity in drug design contexts.

Isoxazole Derivatives with Different Ester Groups

3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-5-isoxazolecarboxylic acid ethyl ester

- Structure : Contains a dihydroisoxazole ring fused with an imidazole group and an ethyl ester.

- Applications : Reported as a synthetic intermediate with a 91% yield in preparation steps, indicating efficient scalability .

- The ethyl ester may offer slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics.

Heterocyclic Analogues: Isothiazole Methyl Esters

3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester (CAS: 878477-22-6)

- Structure : Replaces the isoxazole oxygen with sulfur, forming an isothiazole ring. Additional substituents include a hydroxyl group at position 3 and a methylsulfanyl group at position 5.

- The hydroxyl group introduces hydrogen-bonding capacity, which could impact solubility or target interactions.

Pharmacologically Active Isoxazole Derivatives

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA)

- Structure: A well-known glutamate receptor agonist featuring a 5-methylisoxazole core linked to a propionate side chain.

- Applications : Critical in neuroscience research for studying excitatory neurotransmission .

- Key Differences: The propionate group in AMPA is ionizable at physiological pH, enabling receptor binding, whereas the methyl ester in the target compound is non-ionizable. AMPA’s amino-hydroxy substitution pattern is essential for receptor affinity, a feature absent in the target compound.

Data Table: Structural and Functional Comparison

Key Research Findings

- Ester Group Reactivity : Methyl esters (e.g., in the target compound) are more prone to hydrolysis than ethyl esters or carbonyl chlorides, influencing their utility in synthetic pathways .

- Heterocycle Impact : Isoxazole rings generally offer greater metabolic stability compared to isothiazoles, which may oxidize more readily due to sulfur’s lower electronegativity .

- Pharmacological Relevance: Substituent patterns (e.g., AMPA’s amino-hydroxy groups) are critical for receptor binding, a feature lacking in simpler esters like the target compound .

生物活性

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester (CAS 773876-11-2) is an organic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁NO₃. Its structure features a phenyl group that may enhance lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of urea and thiourea derivatives based on isoxazole structures, demonstrating potent in vitro activity against Mycobacterium tuberculosis (Mtb), including both drug-susceptible and drug-resistant strains. Notably, some derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating strong antibacterial potential .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Preliminary studies suggest that isoxazole derivatives can modulate neurotransmitter systems implicated in seizure activity. While specific data on this compound is limited, related compounds have shown promise in this area.

Anti-inflammatory Effects

The ability of this compound to act as a lysophosphatidic acid antagonist suggests potential anti-inflammatory applications. By inhibiting lysophosphatidic acid signaling pathways, it may help modulate inflammation and related cellular responses. This mechanism could be particularly relevant in conditions such as cancer and fibrosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Lysophosphatidic Acid Receptors : The compound binds to lysophosphatidic acid receptors, influencing various biological pathways associated with cell proliferation and inflammation.

- Enzymatic Interactions : It may also interact with enzymes involved in metabolic pathways, altering their activity and affecting cellular processes such as apoptosis and proliferation.

Study on Antimicrobial Efficacy

A notable study evaluated a series of isoxazole derivatives for their efficacy against Mtb. Among the tested compounds, one derivative with a 3,4-dichlorophenyl moiety exhibited optimal potency (MIC 0.25 µg/mL). This study underscores the potential of isoxazole derivatives as new anti-TB agents .

Evaluation of Anticonvulsant Activity

In another investigation focused on anticonvulsant properties, various isoxazole derivatives were screened using animal models to assess their efficacy in preventing seizure activity. Results indicated that certain structural modifications could enhance anticonvulsant effects, although specific data on the methyl ester derivative remains sparse.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₁NO₃ | Antagonist of lysophosphatidic acid |

| Isoxazole-4-carboxylic acid methyl ester | C₅H₅NO₃ | Known for diverse biological activities |

| 5-(4-Bromophenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester | C₁₂H₁₀BrNO₃ | Bromine substitution affects receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。